molecular formula C24H22N6O2 B1227566 2-[[4-(2-Ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile

2-[[4-(2-Ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile

Cat. No. B1227566
M. Wt: 426.5 g/mol
InChI Key: YYNPQDDPVCUVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2-ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile is an aromatic ether.

Scientific Research Applications

Synthesis and Characterization

  • The compound 2-[[4-(2-Ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile has been utilized in the synthesis of various chemical structures. For example, it plays a role in the facile synthesis of compounds like 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which has applications as an anti-asthma agent (Sano et al., 1995). Similarly, its derivatives have been used in creating 2-substituted pyrazolo[3,4-d]pyrimidines, showcasing its versatility in synthetic organic chemistry (Quinn et al., 1991).

Chemical Reactions and Derivatives

  • The chemical has been involved in reactions leading to various derivatives with potential biological activities. For instance, its reaction with different compounds has been used to synthesize derivatives of 2-methylidene-1,3-dihydropyrimidin-4-ones, which may have interesting biological properties (Yavolovskii et al., 2016). Another study involved the synthesis of heavily substituted 2-aminopyridines by displacing a methylsulfinyl group, demonstrating the compound's role in creating bioactive molecules (Teague, 2008).

Structural Studies and Applications

  • The compound and its derivatives have been subjects of structural studies, which are crucial for understanding their potential applications. For example, an investigation into the structural properties of N,N-dialkylaminobenzamides and analogously substituted 2-(phenylmethylene)propanedinitriles provides insights into their molecular behaviors (Karlsen et al., 2002). Similarly, the synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones showcases its potential in developing biologically potent agents (Srinivas et al., 2008).

properties

Product Name

2-[[4-(2-Ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile

Molecular Formula

C24H22N6O2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[4-(2-ethoxyanilino)-6-(4-ethoxyanilino)pyrimidin-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C24H22N6O2/c1-3-31-19-11-9-18(10-12-19)27-23-14-24(30-22(29-23)13-17(15-25)16-26)28-20-7-5-6-8-21(20)32-4-2/h5-14H,3-4H2,1-2H3,(H2,27,28,29,30)

InChI Key

YYNPQDDPVCUVSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC(=N2)C=C(C#N)C#N)NC3=CC=CC=C3OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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